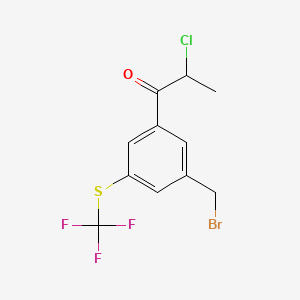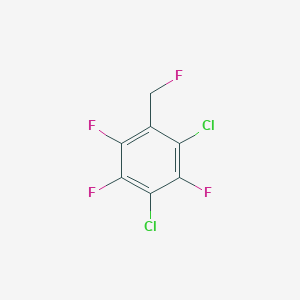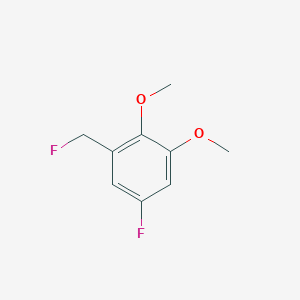
2-(Tert-butyl)-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-1,3-difluorobenzene is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-1,3-difluorobenzene typically involves the introduction of the tert-butyl group and fluorine atoms onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with 1,3-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)-1,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of the tert-butyl group may influence the reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized further.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield compounds where the fluorine atoms are replaced by other functional groups, while coupling reactions can introduce new aromatic or aliphatic groups to the benzene ring.
Applications De Recherche Scientifique
2-(Tert-butyl)-1,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and liquid crystals.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-1,3-difluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions. The fluorine atoms can affect the electronic properties of the benzene ring, making it more or less reactive towards certain reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tert-butyl)-1,4-difluorobenzene
- 2-(Tert-butyl)-1,2-difluorobenzene
- 2-(Tert-butyl)-1,3-dichlorobenzene
Uniqueness
2-(Tert-butyl)-1,3-difluorobenzene is unique due to the specific positioning of the fluorine atoms and the tert-butyl group. This arrangement can lead to distinct reactivity patterns and physical properties compared to its analogs. For instance, the electronic effects of the fluorine atoms in the 1,3-positions can differ significantly from those in the 1,2- or 1,4-positions, affecting the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
104359-36-6 |
|---|---|
Formule moléculaire |
C10H12F2 |
Poids moléculaire |
170.20 g/mol |
Nom IUPAC |
2-tert-butyl-1,3-difluorobenzene |
InChI |
InChI=1S/C10H12F2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
Clé InChI |
YQJXBCTUBUMOFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)





![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)


![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)


